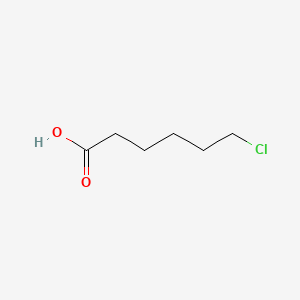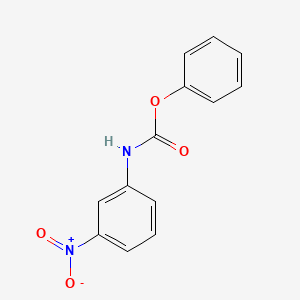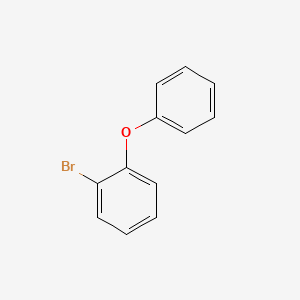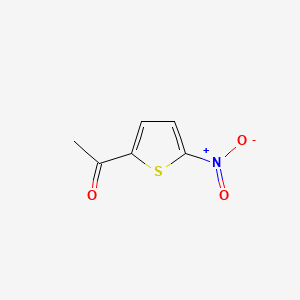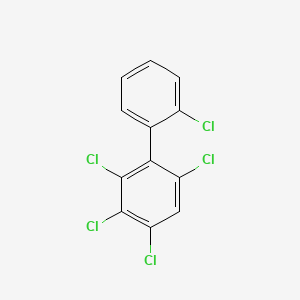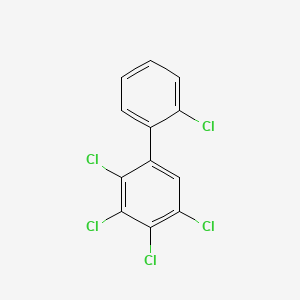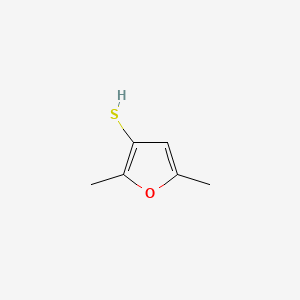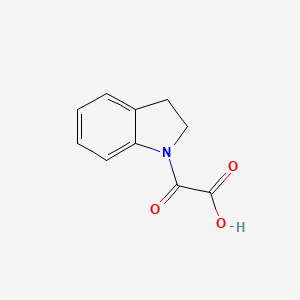
2,3-dihydro-1H-indol-1-yl(oxo)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2,3-dihydro-1H-indol-1-yl(oxo)acetic acid” is a chemical compound with the CAS Number: 1018243-08-7 . It has a molecular weight of 191.19 and its linear formula is C10 H9 N O3 .
Molecular Structure Analysis
The molecular structure of “2,3-dihydro-1H-indol-1-yl(oxo)acetic acid” is represented by the SMILES stringOC(C(N1CCC2=CC=CC=C12)=O)=O . The InChI is 1S/C10H9NO3/c12-9(10(13)14)11-6-5-7-3-1-2-4-8(7)11/h1-4H,5-6H2,(H,13,14) .
Wissenschaftliche Forschungsanwendungen
Synthesis of Alkaloids
- Scientific Field : Organic Chemistry
- Application Summary : Indole derivatives are prevalent moieties present in selected alkaloids . They play a main role in cell biology and have attracted increasing attention in recent years for the treatment of various disorders .
- Methods of Application : The investigation of novel methods of synthesis have attracted the attention of the chemical community .
- Results or Outcomes : The application of indole derivatives as biologically active compounds has shown various biologically vital properties .
Biological Potential of Indole Derivatives
- Scientific Field : Pharmacology
- Application Summary : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Methods of Application : Researchers synthesize a variety of indole derivatives to screen different pharmacological activities .
- Results or Outcomes : Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Synthesis of New Compounds with Neuroprotective and Antioxidant Properties
- Scientific Field : Neurology and Pharmacology
- Application Summary : 2,3-Dihydroindoles are promising agents for the synthesis of new compounds with neuroprotective and antioxidant properties .
- Methods of Application : These compounds are usually obtained by direct reduction of the corresponding indoles containing acceptor groups in the indole ring for its activation .
- Results or Outcomes : The synthesized compounds are expected to have neuroprotective and antioxidant properties .
Antiviral Activity
- Scientific Field : Virology
- Application Summary : Indole derivatives have been reported as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- Methods of Application : These compounds are usually synthesized and then tested against various viruses .
- Results or Outcomes : Some compounds showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
Anti-inflammatory Activity
- Scientific Field : Pharmacology
- Application Summary : Indole derivatives have been reported to have anti-inflammatory activities . For example, chalcones of indole were elaborated against carrageenan-induced edema in albino rats .
- Methods of Application : These compounds are usually synthesized and then tested for their anti-inflammatory activities .
- Results or Outcomes : The most effective compound of this series was found to be 4-(3-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-5-yl) phenol .
Antibacterial Activity
- Scientific Field : Microbiology
- Application Summary : The derivatives of 1,3-diazole, which is structurally similar to indole, show different biological activities such as antibacterial .
- Methods of Application : These compounds are usually synthesized and then tested against various bacteria .
- Results or Outcomes : The antibacterial activity of these compounds has been reported in the literature .
Antiviral Activity
- Scientific Field : Virology
- Application Summary : Indole derivatives have been reported as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- Methods of Application : These compounds are usually synthesized and then tested against various viruses .
- Results or Outcomes : Some compounds showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
Anti-inflammatory Activity
- Scientific Field : Pharmacology
- Application Summary : Indole derivatives have been reported to have anti-inflammatory activities . For example, chalcones of indole were elaborated against carrageenan-induced edema in albino rats .
- Methods of Application : These compounds are usually synthesized and then tested for their anti-inflammatory activities .
- Results or Outcomes : The most effective compound of this series was found to be 4-(3-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-5-yl) phenol .
Antibacterial Activity
- Scientific Field : Microbiology
- Application Summary : The derivatives of 1,3-diazole, which is structurally similar to indole, show different biological activities such as antibacterial .
- Methods of Application : These compounds are usually synthesized and then tested against various bacteria .
- Results or Outcomes : The antibacterial activity of these compounds has been reported in the literature .
Eigenschaften
IUPAC Name |
2-(2,3-dihydroindol-1-yl)-2-oxoacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-9(10(13)14)11-6-5-7-3-1-2-4-8(7)11/h1-4H,5-6H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSXKTOUXOEVGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30649320 |
Source


|
| Record name | (2,3-Dihydro-1H-indol-1-yl)(oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dihydro-1H-indol-1-yl(oxo)acetic acid | |
CAS RN |
1018243-08-7 |
Source


|
| Record name | (2,3-Dihydro-1H-indol-1-yl)(oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-oxo-3-phenyl-4H-pyrido[1,2-a]pyrimidine-7-carboxylic acid](/img/structure/B1359892.png)
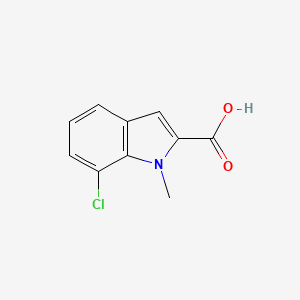
![Ethyl 3-isoxazol-5-yl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1359896.png)
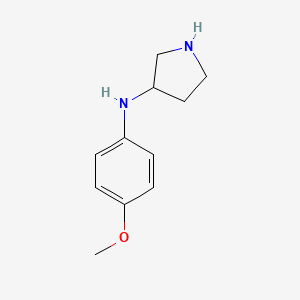
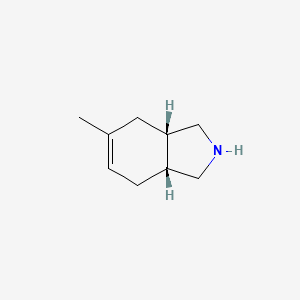
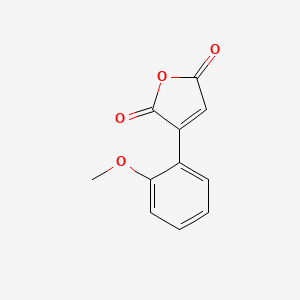
![5-Methyl-4-oxo-3-[2-oxo-2-(pyridin-2-ylamino)ethyl]-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1359901.png)
